1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole-6-carbonitrile
Overview
Description
1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole-6-carbonitrile is a complex organic compound featuring a tetrahydropyran ring fused to an indazole core with a nitrile group at the 6-position
Preparation Methods
The synthesis of 1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole-6-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized via the oxa-6π-electrocyclization of dienones.
Indazole Core Synthesis: The indazole core is often synthesized through cyclization reactions involving hydrazines and ortho-substituted nitrobenzenes.
Nitrile Group Introduction: The nitrile group is introduced through nucleophilic substitution reactions, often using cyanide sources such as sodium cyanide or potassium cyanide.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole-6-carbonitrile undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, forming amides or other derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium cyanide).
Scientific Research Applications
1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole-6-carbonitrile has several scientific research applications:
Medicinal Chemistry: This compound is explored for its potential as a pharmacophore in drug design, particularly in developing anti-cancer and anti-inflammatory agents.
Material Science: Its unique structural properties make it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: Researchers study its interactions with biological macromolecules to understand its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole-6-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole-6-carbonitrile can be compared with other similar compounds such as:
1-(Tetrahydro-2H-pyran-2-YL)-1H-pyrazole-5-boronic acid: This compound is used in Suzuki-Miyaura cross-coupling reactions and has applications in organic synthesis.
Tetrahydropyran derivatives: These compounds are commonly used as protecting groups in organic synthesis and have various applications in medicinal chemistry.
The uniqueness of this compound lies in its combined structural features, which provide a versatile platform for chemical modifications and applications in diverse research fields.
Properties
IUPAC Name |
1-(oxan-2-yl)indazole-6-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c14-8-10-4-5-11-9-15-16(12(11)7-10)13-3-1-2-6-17-13/h4-5,7,9,13H,1-3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJIGQPLNXMISMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=CC(=C3)C#N)C=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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